![molecular formula C25H12I4 B13432359 3,3',6,6'-Tetraiodo-9,9'-spirobi[fluorene]](/img/structure/B13432359.png)
3,3',6,6'-Tetraiodo-9,9'-spirobi[fluorene]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3’,6,6’-Tetraiodo-9,9’-spirobi[fluorene] is a chemical compound known for its unique structure and properties It belongs to the spirobi[fluorene] family, characterized by a spiro linkage between two fluorene units
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’,6,6’-Tetraiodo-9,9’-spirobi[fluorene] typically involves the iodination of 9,9’-spirobi[fluorene]. One common method includes the use of iodine and an oxidizing agent such as potassium iodate in an acidic medium. The reaction is carried out under controlled temperature and time to ensure the selective iodination at the desired positions.
Industrial Production Methods
While specific industrial production methods for 3,3’,6,6’-Tetraiodo-9,9’-spirobi[fluorene] are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
3,3’,6,6’-Tetraiodo-9,9’-spirobi[fluorene] undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state and potentially forming new derivatives.
Coupling Reactions: It can undergo coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as organometallic compounds (e.g., Grignard reagents) or nucleophiles (e.g., amines) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed depend on the specific reaction and reagents used. For example, substitution reactions can yield various functionalized spirobi[fluorene] derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Applications De Recherche Scientifique
3,3’,6,6’-Tetraiodo-9,9’-spirobi[fluorene] has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.
Biology: Potential use in bioimaging and as a probe due to its unique optical properties.
Medicine: Investigated for its potential in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of advanced materials, including organic semiconductors and light-emitting diodes (OLEDs).
Mécanisme D'action
The mechanism by which 3,3’,6,6’-Tetraiodo-9,9’-spirobi[fluorene] exerts its effects is primarily through its interaction with molecular targets. The iodine atoms play a crucial role in these interactions, influencing the compound’s reactivity and binding affinity. The spiro linkage provides structural rigidity, which can affect the compound’s overall stability and performance in various applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,3’,6,6’-Tetrabromo-9,9’-spirobi[fluorene]
- 3,3’,6,6’-Tetrachloro-9,9’-spirobi[fluorene]
- 3,3’,6,6’-Tetrafluoro-9,9’-spirobi[fluorene]
Uniqueness
3,3’,6,6’-Tetraiodo-9,9’-spirobi[fluorene] is unique due to the presence of iodine atoms, which impart distinct chemical and physical properties compared to its brominated, chlorinated, and fluorinated counterparts. The larger atomic radius and higher atomic weight of iodine influence the compound’s reactivity, making it suitable for specific applications that require these characteristics.
Propriétés
Formule moléculaire |
C25H12I4 |
|---|---|
Poids moléculaire |
820.0 g/mol |
Nom IUPAC |
3,3',6,6'-tetraiodo-9,9'-spirobi[fluorene] |
InChI |
InChI=1S/C25H12I4/c26-13-1-5-21-17(9-13)18-10-14(27)2-6-22(18)25(21)23-7-3-15(28)11-19(23)20-12-16(29)4-8-24(20)25/h1-12H |
Clé InChI |
ITKRQZWIPWPPNR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1I)C3=C(C24C5=C(C=C(C=C5)I)C6=C4C=CC(=C6)I)C=CC(=C3)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S)-2-[[[(2S)-2-aminopropanoyl]oxy-[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl]phosphoryl]amino]propanoic acid](/img/structure/B13432280.png)
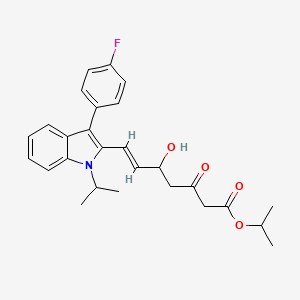
![4-[[(Hexahydro-2,6-dioxo-4-pyrimidinyl)carbonyl]amino]-L-phenylalanine](/img/structure/B13432288.png)
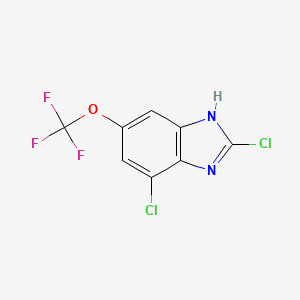
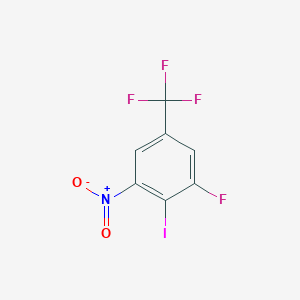
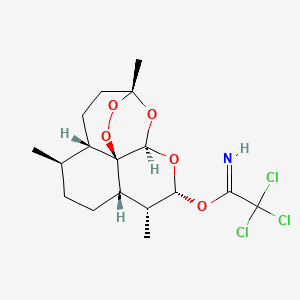
![N-[(1R,11S,12R,13S)-11-[bis(4-methoxyphenyl)-phenylmethoxy]-13-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-15-oxa-2,4,6,9-tetrazatetracyclo[10.2.1.02,10.03,8]pentadeca-3,5,7,9-tetraen-7-yl]benzamide](/img/structure/B13432313.png)
![[(2R,3R,4S,5R)-4-acetyloxy-3-fluoro-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B13432318.png)
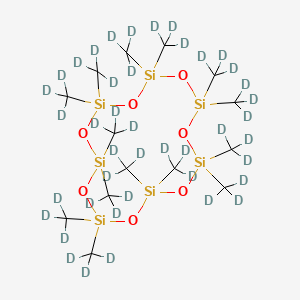
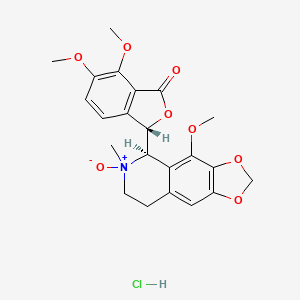
![(1S,2S,3R,5S)-3-[7-[[(1R,2S)-2-(3-fluorophenyl)cyclopropyl]amino]-5-propylsulfanyltriazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)cyclopentane-1,2-diol](/img/structure/B13432340.png)
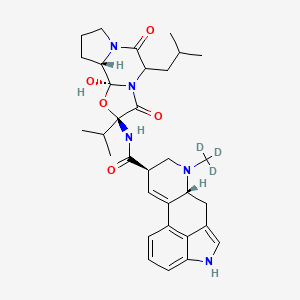

![N-[2-[(2,6-dichloro-3-pyridyl)amino]-2-oxo-ethyl]-4-fluoro-benzamide](/img/structure/B13432353.png)
